N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

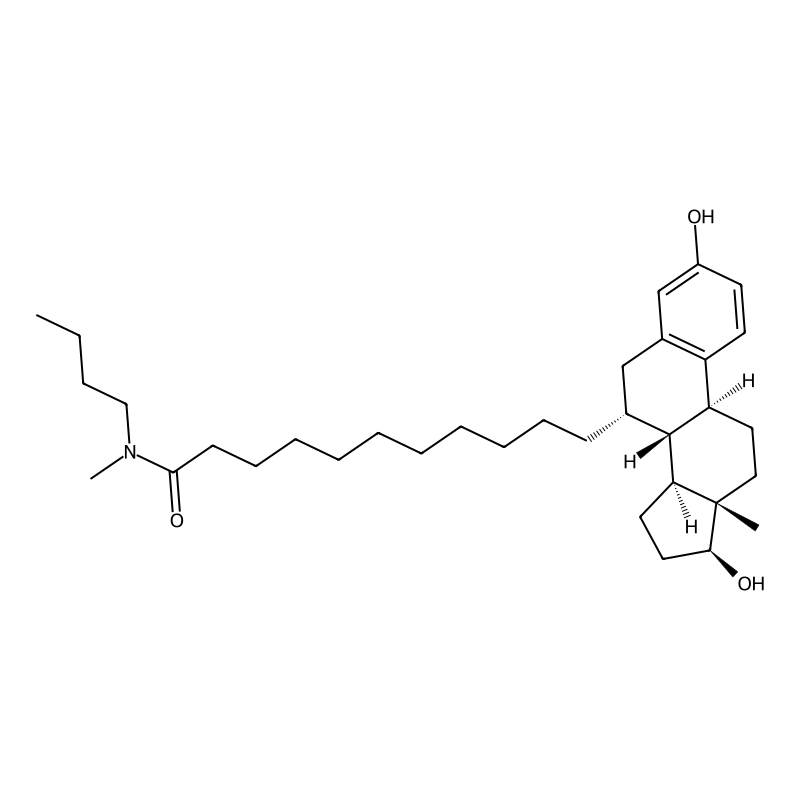

N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl]-N-methylundecanamide is a complex organic compound with the molecular formula and a molecular weight of approximately 525.805 Da. This compound features a unique structure characterized by multiple chiral centers and a cyclopenta[a]phenanthrene backbone. The compound is known for its potential biological activities and applications in pharmaceutical research.

The chemical reactivity of N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl]-N-methylundecanamide can be explored through various reactions typical of amides and alcohols. Key reactions may include:

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to release the corresponding carboxylic acid and amine.

- Reduction: The hydroxyl groups can undergo reduction to form corresponding alkyl ethers.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl]-N-methylundecanamide has demonstrated various biological activities. Notably:

- Estrogen Receptor Modulation: This compound has been studied for its interactions with estrogen receptors and may exhibit selective estrogen receptor modulator (SERM) properties.

- Antiproliferative Effects: Research indicates potential antiproliferative effects against certain cancer cell lines.

The synthesis of N-butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,...] typically involves multi-step organic synthesis techniques including:

- Formation of the Cyclopenta[a]phenanthrene Core: This is often achieved through cyclization reactions involving polycyclic aromatic hydrocarbons.

- Introduction of Functional Groups: Hydroxyl and amide functionalities are introduced via selective oxidation and amidation reactions.

- Final Coupling Reactions: The final structure is assembled through coupling reactions that attach the butyl and methyl groups to the core structure.

This compound has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity as a potential SERM and antiproliferative agent.

- Research: Used in studies investigating estrogen receptor modulation and related pathways.

- Chemical Biology: As a tool compound for understanding steroid hormone signaling.

Interaction studies have shown that N-butyl-11-[(7R,...] interacts with several biological targets:

- Estrogen Receptor Beta: Binding affinity studies indicate that this compound may bind to estrogen receptors with varying affinities depending on the conformation of the receptor.

- Cell Signaling Pathways: It may influence pathways involved in cell proliferation and differentiation.

Similar Compounds

Several compounds share structural similarities with N-butyl-11-[(7R,...], which may provide insights into its uniqueness:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| ICI 164384 | Similar cyclopenta[a]phenanthrene structure | Known SERM with documented clinical use |

| Tamoxifen | Aromatic structure with anti-estrogenic properties | Widely used in breast cancer treatment |

| Raloxifene | Contains similar hydroxyl groups | Approved for osteoporosis prevention |

These compounds illustrate the diversity within the class of steroidal compounds while highlighting the specific structural attributes that make N-butyl-11... unique in its potential applications and biological activity.